
Valsartan
Overview
Description
Valsartan is a selective angiotensin II receptor blocker (ARB) that inhibits the angiotensin II type 1 (AT1) receptor, primarily used to treat hypertension, heart failure, and post-myocardial infarction complications . It is administered once daily for hypertension and twice daily for heart failure, with doses typically ranging from 80 mg to 320 mg . This compound is formulated as film-coated tablets or capsules, with enhanced bioavailability achieved through advanced delivery systems such as proliposomes and self-nanoemulsifying drug delivery systems (SNEDDS) . Clinical studies report its tolerability, with adverse event rates comparable to placebo in controlled trials .
Preparation Methods
The synthesis of valsartan involves several steps. One common method starts with 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions to form the final product. The key steps include the formation of the tetrazole ring catalyzed by a Lewis acid . Industrial production methods often involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Valsartan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: This compound can undergo substitution reactions, particularly involving the tetrazole ring. Common reagents used in these reactions include organozinc compounds for Negishi coupling and organotin azide for tetrazole formation
Scientific Research Applications
Hypertension Management
Valsartan is primarily prescribed for the treatment of high blood pressure. It has been shown to effectively lower both systolic and diastolic blood pressure in various populations.
- Efficacy : A meta-analysis demonstrated significant reductions in blood pressure levels among patients treated with this compound compared to placebo groups .
Heart Failure Treatment
In patients with heart failure, this compound has been associated with improved outcomes:
- Val-HeFT Study : This large-scale trial indicated that this compound reduced morbidity and mortality in heart failure patients when added to conventional therapies . The study involved over 5,000 patients and highlighted the drug's role in improving ejection fraction and reducing hospitalizations.
Renal Protection in Diabetic Patients
This compound provides protective benefits for renal function, particularly in patients with type 2 diabetes:
- Diabetic Nephropathy : Research shows that this compound slows the progression of kidney disease by reducing urinary albumin excretion, a marker of kidney damage .
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Objective | Population Size | Key Findings |
---|---|---|---|
Val-HeFT | Assess efficacy in heart failure | 5,010 | Reduced hospitalizations; improved quality of life |
LIFE Trial | Compare this compound with other treatments | 4,800 | Significant reduction in cardiovascular events compared to placebo |
VART Study | Evaluate cardiovascular outcomes | 797 | No significant difference in primary endpoints between this compound and amlodipine |
REALITY Study | Assess real-world effectiveness on hypertension | 19,533 | Major benefits in lowering blood pressure and total cardiovascular risk |
Additional Cardiovascular Benefits
Studies have indicated that this compound not only lowers blood pressure but also provides additional cardiovascular protection:
- Reduction of Events : A study reported fewer cardiovascular events (e.g., strokes and heart attacks) among patients treated with this compound compared to those receiving standard care .
Real-World Effectiveness
Observational studies have confirmed this compound’s effectiveness in real-world settings:
Mechanism of Action
Valsartan exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Pharmacokinetic and Formulation Comparisons
Dissolution and Bioavailability
Valsartan’s poor aqueous solubility (0.18 mg/mL in water) limits its dissolution rate. However, formulations like proliposomes and SNEDDS significantly improve dissolution:
- Proliposomes : 14.6-fold higher dissolution in simulated gastric fluid (SGF, pH 1.2) compared to pure this compound. This is attributed to dimyristoyl phosphatidylglycerol (DMPG), which enhances phase transition and drug release .
- SNEDDS : 16.0-fold higher dissolution in SGF due to capmul MCM, which improves lipid formulation dispersibility .
Table 1: Dissolution Comparison of this compound Formulations
Formulation | Dissolution (Fold Increase vs. Pure this compound) | Similarity Factor (F2) |
---|---|---|
Proliposomes | 14.6 (SGF) | 9.7 (0.1 N HCl) |
SNEDDS | 16.0 (SGF) | 6.5 (0.1 N HCl) |
The low F2 values (<50) indicate dissimilarity between formulations and pure this compound, highlighting the critical role of excipients in bioavailability .
Bioequivalence
Efficacy Comparisons with Other ARBs
Blood Pressure Reduction
Head-to-head trials reveal differences in antihypertensive efficacy:
- Olmesartan : Superior to this compound and losartan in reducing 24-hour ambulatory blood pressure (BP). After 8 weeks, olmesartan reduced systolic BP (SBP) by 14.3 mmHg vs. This compound’s 10.1 mmHg .
- Irbesartan : Comparable to olmesartan but more effective than this compound in nighttime BP control .
- Telmisartan : Similar renal protective effects to this compound in diabetic nephropathy, though structural modifications complicate its derivative synthesis .
Table 2: Efficacy of ARBs in Hypertension Management
ARB | Mean SBP Reduction (mmHg) | Key Comparator Findings |
---|---|---|
This compound | 10.1 | Baseline for comparisons |
Olmesartan | 14.3 | Superior to this compound and losartan |
Irbesartan | 13.8 | Comparable to olmesartan |
Losartan | 8.9 | Less effective than this compound |
Structural and Binding Affinity
This compound shares structural similarities with other ARBs but exhibits unique interactions. For example:
- Fluorine-18 Analogs : A fluorine-18-labeled losartan derivative showed binding affinity similar to this compound (14.6 nM vs. 11.8 nM) but required complex synthesis, limiting clinical utility .
Adverse Drug Reactions (ADRs)
This compound has a higher reported ADR rate compared to other ARBs (e.g., losartan, candesartan):
However, long-term studies note that most ADRs are mild (e.g., dizziness, hyperkalemia) and align with package insert expectations .
Contamination Concerns
The 2018 NDMA (N-nitrosodimethylamine) contamination crisis increased cancer risk reports. Post-recall analyses showed a 12% higher cancer incidence in NDMA-uncontaminated this compound groups, suggesting confounding factors in risk attribution .
Environmental Persistence
This compound is frequently detected in aquatic environments due to incomplete removal during wastewater treatment:
- Riverbank Filtration : Persistent in hyporheic zones, with seasonal abundance influenced by photodegradation .
- Comparison with Other Sartans : Telmisartan and irbesartan show faster elimination in groundwater, while this compound and dealkylated this compound accumulate in river sediments .
Combination Therapies
This compound/hydrochlorothiazide (HCTZ) combinations demonstrate:
Biological Activity
Valsartan is an angiotensin II receptor blocker (ARB) primarily used to treat hypertension and heart failure. Its biological activity extends beyond blood pressure regulation, influencing various physiological pathways and demonstrating potential benefits in cardiovascular protection, metabolic regulation, and neuroprotection. This article explores the multifaceted biological activities of this compound, supported by clinical studies, research findings, and data tables.
This compound selectively blocks the angiotensin II type 1 receptor (AT1), inhibiting the actions of angiotensin II, a potent vasoconstrictor that contributes to hypertension and cardiovascular remodeling. By blocking this receptor, this compound induces vasodilation, decreases blood pressure, and reduces the workload on the heart.
Antioxidant and Antiglycation Properties
Recent studies have demonstrated that this compound possesses significant antioxidant and antiglycation properties. In vitro experiments showed that this compound reduced protein oxidation and glycation products compared to control groups. Specifically, it was found to lower levels of advanced glycation end products (AGEs) and improve albumin's antioxidant capacity . This suggests that this compound may help mitigate oxidative stress, which is implicated in cardiovascular diseases.
Parameter | Control Group | This compound Group |
---|---|---|
Total Thiols | High | Significantly Higher |
Protein Carbonyls | Elevated | Significantly Lower |
Advanced Glycation End Products | High | Significantly Lower |
Cardiovascular Benefits
The VALUE study indicated that this compound significantly reduced the incidence of new-onset diabetes and cardiovascular events in high-risk patients . In a randomized trial involving 5,010 patients with heart failure, this compound treatment resulted in a 13.2% reduction in combined mortality and morbidity endpoints compared to placebo . These findings underscore this compound's role in improving clinical outcomes for patients with hypertension and heart failure.
Neuroprotective Effects
Research has shown that this compound may lower brain levels of β-amyloid peptides, which are associated with Alzheimer's disease. In Tg2576 mouse models, this compound treatment led to a dose-dependent reduction in Aβ 1–42 levels . This effect is believed to be mediated by an increase in insulin-degrading enzyme (IDE) activity in the brain, which plays a crucial role in Aβ clearance.
Clinical Efficacy
A comprehensive review of this compound's clinical efficacy across various populations revealed its effectiveness in lowering blood pressure and reducing overall cardiovascular risk within a short period . Notably, this compound has demonstrated benefits not only in adults but also in children and elderly populations at high risk for cardiovascular diseases.
Case Studies
- Heart Failure Management :
- Diabetes Prevention :
- Neurodegenerative Disease :
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing valsartan formulations (e.g., nanoparticles, SMEDDS)?
- Methodological Answer : Use Design of Experiment (DOE) frameworks like Box-Behnken designs to systematically evaluate formulation variables (e.g., surfactant concentration, polymer ratios). DOE allows identification of main, interaction, and quadratic effects of variables on responses such as particle size, encapsulation efficiency, and dissolution rate . For example, a 3-factor, 3-level DOE was applied to optimize this compound SMEDDS, achieving 91.2% dissolution efficiency and improved bioavailability in preclinical models .
Q. How can encapsulation efficiency of this compound in polymeric nanoparticles be quantified and improved?
- Methodological Answer : Measure encapsulation efficiency via supernatant analysis using HPLC or fluorescence quenching. Statistical models reveal that increasing this compound/polymer concentrations and reducing polyvinyl alcohol (PVA) concentrations enhance encapsulation (e.g., up to 94.7% efficiency in ethyl cellulose nanoparticles) . Dynamic light scattering (DLS) and zeta potential measurements further validate nanoparticle stability .
Q. What analytical methods are validated for quantifying this compound in biological and pharmaceutical matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with full factorial DOE optimization is widely used for this compound quantification in nano-formulations . Advanced fluorescence quenching methods using dyes like basic fuchsin enable sensitive detection (limit of 0.0009 µg/mL) in spiked human serum and urine, validated via recovery rates of 100.76–102.14% .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in observational studies on this compound’s real-world effectiveness?
- Methodological Answer : Apply translational research frameworks to harmonize observational data. For example, a T3 translational program analyzed 19,533 patients across 7 studies, controlling for variables like treatment regimen and patient demographics. This approach identified robust outcomes (e.g., blood pressure reduction) despite heterogeneity, emphasizing consistent data collection protocols .
Q. What statistical and computational models are suitable for analyzing this compound’s anti-inflammatory or anti-tumor mechanisms?
- Methodological Answer : Use in silico docking studies (e.g., Autodock, LigPlot+) to map this compound’s interactions with inflammatory markers (IL-6, TNF-α) or oncogenic pathways. Pair this with heatmap analysis of gene/protein expression data to validate mechanistic hypotheses . For preclinical models, one-way ANOVA with post-hoc LSD tests is recommended to assess significance (p<0.05) .
Q. How can Quality by Design (QbD) principles improve pH-independent release formulations of this compound?
- Methodological Answer : Define Critical Quality Attributes (CQAs) such as dissolution rate and hardness. Use risk assessment tools (e.g., Fishbone diagrams) to identify variables like polymer type and pH modifiers. A QbD-optimized matrix tablet achieved pH-independent release by adjusting hydroxypropyl methylcellulose (HPMC) ratios, validated via DOE-predicted dissolution profiles .
Q. What meta-analysis frameworks are robust for comparing this compound combination therapies (e.g., sacubitril/valsartan vs. olmesartan)?
- Methodological Answer : Conduct systematic reviews with PRISMA guidelines, focusing on RCTs with standardized endpoints (e.g., AUC, blood pressure reduction). A recent meta-analysis found sacubitril/valsartan superior to olmesartan in reducing cardiovascular events (6-fold higher Cmax in rats), using fixed-effects models to account for study heterogeneity .
Q. Data Analysis and Replication Challenges
Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?
- Methodological Answer : Normalize data using body surface area or allometric scaling. For example, preclinical SMEDDS studies showed 2-fold higher AUC in rats compared to powder formulations, requiring species-specific adjustments in dose extrapolation .
Q. What strategies ensure reproducibility in this compound formulation studies?
- Methodological Answer : Adhere to ICH guidelines for method validation (e.g., linearity, precision). For nanoparticle studies, publish detailed protocols for encapsulation efficiency measurement and DOE parameters to enable replication .
Q. Tables of Key Findings
Properties
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023735 | |
Record name | Valsartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valsartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
83-88 | |
Record name | Valsartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL, Soluble in ethanol and methanol, 2.34e-02 g/L | |
Record name | Valsartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valsartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Valsartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which selectively bind to angiotensin receptor 1 (AT1) and prevent angiotensin II from binding and exerting its hypertensive effects. These include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium among others. Overall, valsartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Valsartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and prevent ventricular hypertrophy. The angiotensin-converting enzyme inhibitor (ACEI) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibits the conversion of angiotensin I to angiotensin II by inhibiting the ACE enzyme but does not prevent the formation of all angiotensin II. ARB activity is unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Valsartan is commonly used for the management of hypertension, heart failure, and type 2 diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as valsartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Valsartan also slows the progression of diabetic nephropathy due to its renoprotective effects. Improvements in chronic kidney disease with valsartan include both clinically and statistically significant decreases in urinary albumin and protein excretion in patients diagnosed with type 2 diabetes and in nondiabetic patients diagnosed with chronic kidney disease. Valsartan also binds to the AT2 receptor, however AT2 is not known to be associated with cardiovascular homeostasis like AT1. Valsartan has about 20,000-fold higher affinity for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor., Valsartan, a nonpeptide tetrazole derivative, is an angiotensin II type 1 (AT1) receptor antagonist. Valsartan has pharmacologic actions similar to those of losartan; however, unlike losartan, valsartan is not a prodrug and its pharmacologic activity does not depend on hydrolysis in the liver. Valsartan blocks the physiologic actions of angiotensin II, including vasoconstrictor and aldosterone-secreting effects, by selectively inhibiting access of angiotensin II to AT1 receptors within many tissues, including vascular smooth muscle and the adrenal gland. By comparison, angiotensin-converting enzyme (ACE, kininase II) inhibitors block the conversion of angiotensin I to angiotensin II; however, the blockade of angiotensin II production by ACE inhibitors is not complete since the vasopressor hormone can be formed via other enzymes that are not blocked by ACE inhibitors. Because valsartan, unlike ACE inhibitors, does not inhibit ACE, the drug does not interfere with response to bradykinins and substance P; a beneficial consequence is the absence of certain ACE inhibitor-induced adverse effects (e.g., cough), but possible renal and/or cardioprotective effects may be sacrificed. Valsartan also does not interfere with angiotensin II synthesis., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Diovan (valsartan) blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is therefore independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Valsartan has much greater affinity (about 20,000-fold) for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor. The primary metabolite of valsartan is essentially inactive with an affinity for the AT1 receptor about one-200th that of valsartan itself. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because valsartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Valsartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of valsartan on blood pressure., Recent studies demonstrated that the antihypertensive drug valsartan improved spatial and episodic memory in mouse models of Alzheimer's Disease (AD) and human subjects with hypertension. However, the molecular mechanism by which valsartan can regulate cognitive function is still unknown. The effect of valsartan on dendritic spine formation in primary hippocampal neurons, which is correlated with learning and memory /was investigated/. /It was/ found that valsartan promotes spinogenesis in developing and mature neurons. In addition, /it was found/ that valsartan increases the puncta number of PSD-95 and trends toward an increase in the puncta number of synaptophysin. Moreover, valsartan increased the cell surface levels of AMPA receptors and selectively altered the levels of spinogenesis-related proteins, including CaMKIIa and phospho-CDK5. These data suggest that valsartan may promote spinogenesis by enhancing AMPA receptor trafficking and synaptic plasticity signaling., The mechanisms underlying the myocardial protection of valsartan against ischemia/reperfusion (I/R) injury are complicated and remain unclear. The aim of this study was to investigate whether autophagy machinery was involved in the protection against I/R injury that is induced by valsartan. In vivo rat hearts were subjected to ischemia by 30 min ligation of the left anterior descending coronary artery, followed by a 120 min reperfusion. 3-methyladenine (3-MA), a specific inhibitor on autophagic sequestration, was used to inhibit autophagy. The hemodynamics, infarct size of the ventricle and LC3B protein were measured. Western blot analysis was performed to investigate the mechanism by which autophagy was induced by valsartan. Valsartan preconditioning resulted in a significant decrease in infarct size and induced autophagy in the rat heart subjected to I/R injury. The hemodynamics assay showed that the valsartan-induced cardiac functional recovery was attenuated by 3-MA. By contrast, 3-MA decreased the improvement induced by valsartan on the histology and infarction of the rat heart subjected to I/R injury. Valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, independent of Beclin1. In conclusion, valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, which contributed to the myocardial protection against I/R injury., For more Mechanism of Action (Complete) data for VALSARTAN (18 total), please visit the HSDB record page. | |
Record name | Valsartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to practically white fine powder, Crystals from diisopropyl ether | |
CAS No. |
137862-53-4 | |
Record name | Valsartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137862-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valsartan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valsartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | valsartan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valsartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-3-metil-2-[pentanoil-[[4-[2-(2H-tetrazolo-5-il)fenil]fenil]metil]amino]acido butanoico | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80M03YXJ7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VALSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valsartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-117 °C, 116 - 117 °C | |
Record name | Valsartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valsartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.